GSK-2881078
Description
Chemical Classification as a Non-Steroidal Indole-Based Selective Androgen Receptor Modulator
This compound belongs to the chemical class of nonsteroidal selective androgen receptor modulators, specifically categorized as an indole derivative. The compound possesses the molecular formula C14H13F3N2O2S with a molecular weight of 330.33 grams per mole. Its systematic chemical name is (R)-1-(1-(methylsulfonyl)propan-2-yl)-4-(trifluoromethyl)-1H-indole-5-carbonitrile, which reflects its complex indole-based structure incorporating trifluoromethyl and methylsulfonyl functional groups.
The structural architecture of this compound distinguishes it from earlier steroidal androgens and represents a departure from testosterone-derived molecules that dominated early androgen research. Unlike steroidal androgens that are based on modifications of the testosterone backbone, this compound employs an entirely synthetic approach utilizing an indole core structure. This indole-based framework allows for precise molecular engineering to achieve tissue selectivity, as the compound is not subject to the same metabolic pathways as natural steroid hormones.
The compound demonstrates selective activation of androgen receptors in specific tissues, promoting muscle and bone growth while having diminished effects on reproductive tissues such as the prostate. This selectivity stems from the unique conformational changes induced in the androgen receptor upon binding, which allows only specific coactivator and corepressor proteins to interact with the receptor complex. The nonsteroidal nature of this compound means it is not metabolized by 5α-reductase to more potent forms, nor is it converted to estrogen by aromatase, contributing to its tissue-selective profile.
Development History by GlaxoSmithKline
GlaxoSmithKline initiated the development of this compound as part of a comprehensive research program aimed at addressing muscle weakness and functional limitations associated with chronic and acute illnesses. The compound emerged from the pharmaceutical company's broader investigation into selective androgen receptor modulators that could provide therapeutic benefits without the limiting side effects associated with traditional anabolic steroids.
The development timeline of this compound reflects a systematic approach to drug discovery and clinical evaluation. Phase I clinical trials were initiated to establish basic safety profiles and pharmacokinetic characteristics in healthy volunteers. The compound progressed through multiple phases of clinical evaluation, including a phase 1b study that explored dose-response relationships and pharmacokinetic-pharmacodynamic interactions. This study was designed as a randomized, placebo-controlled, parallel-group investigation examining the effects of this compound across multiple dose levels in both older males and postmenopausal females.
GlaxoSmithKline's development strategy for this compound incorporated lessons learned from earlier selective androgen receptor modulator research. The company recognized the potential for creating compounds that could selectively target anabolic tissues while avoiding the androgenic effects that limited the therapeutic utility of traditional testosterone preparations. The compound represents part of a larger effort by major pharmaceutical companies to develop nonsteroidal selective androgen receptor modulators following the pioneering work at institutions such as the University of Tennessee and Ligand Pharmaceuticals.
The compound has undergone evaluation for multiple therapeutic applications, with particular focus on conditions involving muscle weakness and sarcopenia in elderly populations. GlaxoSmithKline's research program aimed to demonstrate that this compound could provide clinically meaningful improvements in muscle mass and strength while maintaining a favorable therapeutic profile.
Significance in Anabolic Agent Research
This compound represents a paradigm shift in anabolic agent research, moving beyond traditional approaches that relied heavily on modifications of natural steroid hormones. The compound demonstrates the potential for synthetic molecules to achieve tissue-selective anabolic effects through precise targeting of androgen receptor pathways. This advancement addresses long-standing challenges in the field of anabolic therapeutics, where traditional androgens were limited by their broad spectrum of effects across multiple organ systems.
The research significance of this compound extends to its demonstration of dose-dependent increases in lean body mass, with particular evidence of enhanced sensitivity in female subjects. Clinical studies have shown that the compound can produce measurable improvements in body composition parameters, as assessed through dual-energy X-ray absorptiometry and magnetic resonance imaging techniques. These findings represent important validation of the selective androgen receptor modulator concept in human subjects.
The compound has contributed to advancing understanding of androgen receptor pharmacology and tissue selectivity mechanisms. Research with this compound has provided insights into how different ligand structures can induce distinct conformational changes in the androgen receptor, leading to tissue-specific patterns of gene expression. This mechanistic understanding has implications for the broader field of nuclear receptor pharmacology and drug development.
Furthermore, this compound has demonstrated the feasibility of oral bioavailability for nonsteroidal selective androgen receptor modulators, addressing a significant limitation of injectable steroid preparations. The compound's pharmacokinetic profile allows for convenient oral administration while maintaining therapeutic activity, representing an important advancement in patient accessibility and treatment compliance.
Position Within the Evolution of Selective Androgen Receptor Modulators
This compound occupies a distinctive position in the evolutionary timeline of selective androgen receptor modulators, representing advances made possible by decades of research into androgen receptor biology and medicinal chemistry. The compound builds upon foundational work that began in the 1940s with early steroidal modifications of testosterone and progressed through the discovery of nonsteroidal selective androgen receptor modulators in the late 1990s.
The development of this compound followed the pioneering discovery of the first nonsteroidal selective androgen receptor modulators by research groups at the University of Tennessee and Ligand Pharmaceuticals in 1998. These early compounds, including arylpropionamide derivatives related to the antiandrogen bicalutamide, established the foundational concept that synthetic molecules could achieve tissue-selective androgen receptor activation. This compound represents a subsequent generation of selective androgen receptor modulators that incorporates lessons learned from these earlier compounds.
The compound demonstrates the evolution from first-generation selective androgen receptor modulators toward more sophisticated molecular designs. While early compounds such as andarine (S-4) and enobosarm (ostarine) established proof-of-concept for nonsteroidal selective androgen receptor modulators, this compound represents refinements in chemical structure and pharmacological profile. The indole-based structure of this compound differs from the arylpropionamide and quinolinone frameworks of earlier compounds, demonstrating the diversity of chemical approaches possible within the selective androgen receptor modulator class.
Table 1: Evolution of Selective Androgen Receptor Modulator Development
| Time Period | Milestone | Representative Compounds | Structural Class |
|---|---|---|---|
| 1940s | Early steroidal modifications | 17-alpha-methyl testosterone | Steroidal |
| 1970s | Antiandrogen development | Bicalutamide, flutamide | Nonsteroidal antiandrogens |
| 1998 | First nonsteroidal selective androgen receptor modulators | Andarine, early quinolinones | Arylpropionamide, quinolinone |
| 2000s | Compound optimization | Enobosarm, ligandrol | Arylpropionamide, pyrrolidinebenzonitrile |
| 2010s | Advanced structures | This compound | Indole derivatives |
The position of this compound within this evolutionary framework demonstrates the progressive sophistication of selective androgen receptor modulator design. The compound incorporates advanced understanding of structure-activity relationships and receptor pharmacology that was not available during earlier development phases. This evolution reflects broader trends in pharmaceutical research toward precision medicine and targeted therapeutics that can achieve desired biological effects while minimizing off-target activities.
This compound also represents the advancement of selective androgen receptor modulators from academic research settings into major pharmaceutical development programs. While early compounds were primarily developed by smaller biotechnology companies or academic institutions, this compound reflects the engagement of large pharmaceutical companies in selective androgen receptor modulator research. This transition indicates growing recognition of the therapeutic potential of this compound class and the resources necessary for comprehensive clinical development.
Properties
IUPAC Name |
1-[(2R)-1-methylsulfonylpropan-2-yl]-4-(trifluoromethyl)indole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2S/c1-9(8-22(2,20)21)19-6-5-11-12(19)4-3-10(7-18)13(11)14(15,16)17/h3-6,9H,8H2,1-2H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDVMPZQJMZEAC-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C)N1C=CC2=C1C=CC(=C2C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CS(=O)(=O)C)N1C=CC2=C1C=CC(=C2C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701337261 | |
| Record name | 1-[(1R)-1-Methyl-2-(methylsulfonyl)ethyl]-4-(trifluoromethyl)-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701337261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1539314-06-1 | |
| Record name | GSK2881078 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1539314061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK-2881078 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16888 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-[(1R)-1-Methyl-2-(methylsulfonyl)ethyl]-4-(trifluoromethyl)-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701337261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-1-(1-(METHYLSULFONYL)PROPAN-2-YL)-4-(TRIFLUOROMETHYL)-1H-INDOLE-5-CARBONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | GSK-2881078 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47M5ZXU844 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Indole Core Synthesis
The trifluoromethyl-substituted indole core is synthesized via sequential halogenation and cyclization:
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Bromination : 3-Trifluoromethylaniline undergoes bromination using 1,3-dibromo-5,5-dimethylhydantoin in N,N-dimethylacetamide (DMAc) at 0–5°C, yielding 4-bromo-3-(trifluoromethyl)aniline.
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Cyanation : Copper cyanide-mediated nucleophilic substitution replaces the bromide with a cyano group, forming 4-amino-2-(trifluoromethyl)benzonitrile.
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Indole Cyclization : The benzonitrile intermediate undergoes Friedel-Crafts alkylation with methacryloyl chloride to form the indole skeleton.
Table 1: Key Reactions for Indole Core Synthesis
Chiral Side-Chain Synthesis
The (R)-configured sulfonylethyl side chain is synthesized from D-proline:
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Methacryloylation : D-Proline reacts with methacryloyl chloride in tetrahydrofuran (THF) to form N-methacryloylproline.
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Bromolactonization : Treatment with N-bromosuccinimide (NBS) in dimethylformamide (DMF) yields a bromolactone intermediate.
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Hydrolysis : Acidic hydrolysis with HBr produces (R)-3-bromo-2-hydroxy-2-methylpropanoic acid, a key chiral building block.
Table 2: Side-Chain Synthesis Parameters
Amide Coupling and Final Assembly
The indole core and chiral side chain are conjugated via amide bond formation:
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Anilide Formation : The cyanoindole intermediate reacts with (R)-3-bromo-2-hydroxy-2-methylpropanoic acid using thionyl chloride, yielding a secondary amide.
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Etherification : Potassium carbonate-mediated coupling with 4-cyanophenol in 2-propanol introduces the terminal ether group.
Table 3: Coupling Reaction Optimization
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Coupling Agent | Thionyl chloride | 88% yield (vs. 52% for EDCI) |
| Base | K₂CO₃ | 90% conversion (vs. 65% for NaHCO₃) |
| Solvent | 2-Propanol | Minimal racemization (<2%) |
Analytical Characterization
This compound is characterized by HPLC, NMR, and mass spectrometry:
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¹H NMR (DMSO-d₆) : δ 8.12 (s, 1H, indole-H), 4.21 (q, J=6.8 Hz, 1H, CH-SO₂), 1.52 (d, J=6.8 Hz, 3H, CH₃).
Process Optimization and Challenges
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Stereochemical Control : The use of D-proline ensures >99% enantiomeric excess, critical for AR binding.
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Trifluoromethyl Stability : Reactions involving CF₃ groups require anhydrous conditions to prevent hydrolysis.
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Scale-Up Challenges : Bromolactonization exhibits exothermic behavior, necessitating controlled temperature gradients during industrial production .
Chemical Reactions Analysis
GSK-2881078 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitrile groups to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
Phase 2A Study in COPD Patients
A significant study evaluated the effects of GSK-2881078 in postmenopausal women and men with COPD. This randomized, double-blind, placebo-controlled trial involved 97 participants who received either this compound or a placebo alongside a structured exercise program for 13 weeks. Key findings included:
- Increased Leg Strength :
- Lean Body Mass :
- Safety Profile :
Phase 1b Study on Pharmacokinetics
Another critical study focused on the pharmacokinetics and pharmacodynamics of this compound across various doses in healthy older males and postmenopausal females. This study revealed:
- Dose-Dependent Increases :
- Tolerability :
Comparative Data Tables
| Study | Population | Treatment Duration | Key Findings | Safety Observations |
|---|---|---|---|---|
| Phase 2A Trial | COPD Patients (n=97) | 13 weeks | Increased leg strength (Men: +11.8 kg; Women: +8.0 kg); Increased LBM (+2.1 kg) | Reversible HDL reduction; transient ALT elevation |
| Phase 1b Study | Healthy Older Adults | Up to 53 days | Dose-dependent lean mass increase; Greater response in women | Generally well tolerated; no serious adverse events |
Case Studies and Efficacy Insights
Several case studies have documented the efficacy of this compound in improving muscle function among patients with muscle weakness due to chronic illnesses:
- Case Study Example : A postmenopausal woman with COPD participated in the phase 2A trial and demonstrated significant improvements in leg strength and overall physical function after treatment with this compound combined with exercise therapy.
Mechanism of Action
GSK-2881078 exerts its effects by selectively binding to androgen receptors. This binding induces a unique receptor conformation that allows specific coactivator and corepressor proteins to interact. The differential activity enables the compound to function as a potent androgenic agonist in target tissues like muscle and bone, while acting as an antagonist or partial agonist in other tissues such as the prostate or skin .
Comparison with Similar Compounds
SARMs represent a diverse class of non-steroidal AR modulators. Below is a comparative analysis of GSK-2881078 with key analogs, including RAD-140, GLPG-0492, ACP-105, and others.
Molecular and Structural Properties
Key Observations :
- This compound’s fluorophenyl-thioether backbone enhances metabolic stability compared to RAD-140’s quinoline core .
- RAD-140 exhibits the highest AR binding affinity (Ki = 0.16 nM), whereas this compound prioritizes tissue selectivity for muscle over prostate .
Clinical Development and Efficacy
Efficacy Notes:
- This compound’s Phase II outcomes in COPD patients showed a -0.518 difference (95% CI: -0.703 to -0.334) in functional improvement versus placebo .
- RAD-140 demonstrated anti-proliferative effects in breast cancer cells but lacks Phase II data .
Metabolic and Pharmacokinetic Profiles
Metabolic Insights :
- ACP-105’s extensive metabolism (12 metabolites) may limit bioavailability compared to this compound .
Biological Activity
GSK-2881078 is a nonsteroidal selective androgen receptor modulator (SARM) developed by GlaxoSmithKline (GSK) aimed at treating muscle weakness associated with chronic and acute illnesses. This article examines the biological activity of this compound, focusing on its pharmacodynamics, efficacy, safety profile, and relevant case studies.
Overview of this compound
This compound is designed to selectively target androgen receptors, promoting anabolic effects such as increased lean body mass (LBM) without the typical side effects associated with anabolic steroids. It has been evaluated in various clinical trials, particularly for its potential benefits in populations with reduced mobility and muscle weakness.
Study Design
A phase 1b study was conducted to explore the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound. The study involved healthy older males and postmenopausal females, with participants receiving doses twice daily for the first three days, followed by once daily for up to 53 days. The study assessed changes in body composition using dual-energy X-ray absorptiometry (DXA) and MRI scans.
Key Findings
- Dose-Dependent Increases in Lean Mass : this compound resulted in significant increases in LBM across all dose levels compared to placebo. Women exhibited a greater sensitivity to the compound, achieving more substantial gains at lower doses than men .
- Safety Profile : The compound was well tolerated, with no serious adverse events reported. Transient elevations in alanine aminotransferase were noted but were not clinically significant .
Phase 2A Trial
A subsequent phase 2A trial examined the effects of this compound combined with exercise on leg strength in patients with chronic obstructive pulmonary disease (COPD). The results indicated:
- Increased Leg Strength : Men showed an increase in leg strength by an adjusted mean of 11.8 kg (90% CI −0.5 to 24.0), while women showed a lesser increase of 8.0 kg (90% CI −2.5 to 18.4) .
- Lean Body Mass Gains : Both genders experienced increases in total and appendicular LBM, with mean changes from baseline being approximately 2.1 kg for both males and females .
Case Study Highlights
- Healthy Older Adults : In a cohort of healthy older adults, this compound demonstrated significant increases in LBM over eight weeks of treatment, with a long half-life of around seven days .
- COPD Patients : In COPD patients undergoing a standardized exercise program, this compound led to meaningful improvements in both muscle mass and strength, suggesting it may counteract anabolic resistance often seen in this population .
Safety and Tolerability
The safety profile of this compound has been generally favorable:
- Adverse Events : Most adverse events were similar across treatment and placebo groups, with few discontinuations due to treatment-related side effects. Notable adverse events included mild cases of acne and benign prostatic hypertrophy that were not deemed treatment-related .
- Metabolic Effects : Participants exhibited reversible reductions in fasting glucose and high-density lipoprotein cholesterol (HDL-C), primarily among females .
Summary of Biological Activity
| Parameter | Findings |
|---|---|
| Lean Mass Increase | Dose-dependent; greater sensitivity in females |
| Leg Strength Improvement | Men: +11.8 kg; Women: +8.0 kg |
| Safety Profile | Well tolerated; transient liver enzyme elevations |
| Adverse Events | Mild acne, benign prostatic hypertrophy |
| Metabolic Changes | Reversible reductions in glucose and HDL-C |
Q & A
Q. What is the primary mechanism of action of GSK-2881078, and how is its androgen receptor (AR) modulation assessed in preclinical models?
this compound functions as a selective androgen receptor modulator (SARM), binding to AR to induce tissue-specific anabolic effects. Preclinical assessment involves:
- In vitro binding assays : Competitive radioligand displacement studies using AR-positive cell lines to quantify binding affinity (e.g., IC₅₀ values) .
- In vivo models : Rodent cachexia or muscle atrophy models (e.g., glucocorticoid-induced muscle wasting) to measure changes in lean body mass, grip strength, and AR-dependent gene expression (e.g., IGF-1, Myostatin) .
- Transcriptomic profiling : RNA sequencing of skeletal muscle or liver tissue to identify AR pathway activation signatures .
Q. What clinical trial designs have been employed to evaluate this compound in cachexia and chronic obstructive pulmonary disease (COPD)?
Phase 2 trials (NCT trials cited in ) utilized:
- Randomized, double-blind, placebo-controlled designs with stratification by baseline biomarkers (e.g., serum testosterone).
- Primary endpoints : Lean body mass (DXA scan) and functional outcomes (e.g., 6-minute walk test).
- Secondary endpoints : Safety profiles (e.g., hepatotoxicity) and quality-of-life metrics (e.g., SGRQ for COPD).
- Statistical power analysis : Sample sizes (e.g., n=97 in Phase 2) calculated to detect ≥5% improvement in lean mass with 80% power .
Advanced Research Questions
Q. How can researchers resolve contradictions in clinical data, such as positive lean mass outcomes versus non-significant functional improvements?
Methodological approaches include:
- Post hoc subgroup analysis : Stratifying patients by baseline muscle mass, disease severity, or androgen levels to identify responsive cohorts .
- Longitudinal biomarker correlation : Pairing lean mass changes with functional assays (e.g., dynamometry) or inflammatory markers (e.g., IL-6, TNF-α) to uncover mechanistic links .
- Dose optimization studies : Testing higher doses (e.g., 1.0 mg vs. 0.5 mg) while monitoring adverse events (e.g., prostate-specific antigen elevation) .
Q. What computational strategies predict this compound’s off-target effects and repurposing potential?
- Transcriptomic signature matching : Using the NIH LINCS CMap dataset to compare this compound-induced gene expression profiles with disease reversal signatures (e.g., muscle wasting reversal) .
- Molecular docking simulations : Modeling AR ligand-binding domain interactions to assess selectivity over glucocorticoid or progesterone receptors .
- Adverse event mining : Leveraging FAERS or WHO VigiBase to identify rare side effects (e.g., hepatotoxicity signals) missed in trials .
Q. How do structural modifications of this compound influence its pharmacokinetic and pharmacodynamic properties compared to other SARMs?
- Comparative molecular analysis : Density functional theory (DFT) calculations to evaluate dipole moments, logP, and hydrogen-bonding patterns relative to RAD-140 or GLPG-0492 .
- Metabolic stability assays : Microsomal incubation (human/rodent liver) to quantify CYP450-mediated hydroxylation rates and half-life extension strategies .
- Tissue distribution studies : Radiolabeled tracer experiments in rodents to assess preferential skeletal muscle vs. prostate uptake .
Data Contradiction Analysis
Q. How can conflicting results between Phase 1 (positive outcomes) and Phase 2 (mixed efficacy) trials be addressed?
- Meta-analysis of trial data : Pooling results across phases to identify dose-response trends or confounding variables (e.g., patient demographics) .
- Mechanistic deconvolution : Using proteomics to verify AR activation in non-responders or explore compensatory pathways (e.g., mTOR inhibition) .
- Preclinical reconfirmation : Repeating key assays in human-derived myotubes or organoids to validate translational relevance .
Methodological Resources
- Experimental protocols : Refer to for guidelines on reproducible AR modulation assays and clinical data reporting.
- Data repositories : NIH LINCS CMap (https://clue.io ) for transcriptomic signatures ; ClinicalTrials.gov for trial designs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
